molecular formula C21H26O2 B1676317 Mestranol CAS No. 72-33-3

Mestranol

Cat. No.: B1676317
CAS No.: 72-33-3
M. Wt: 310.4 g/mol
InChI Key: IMSSROKUHAOUJS-VYJKVFMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Mestranol is synthesized through the methylation of ethinylestradiol. The process involves the reaction of ethinylestradiol with methyl iodide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Mestranol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

72-33-3

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(13S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17?,18?,19?,20-,21-/m0/s1

InChI Key

IMSSROKUHAOUJS-VYJKVFMHSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Isomeric SMILES

C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC

Appearance

Solid powder

Color/Form

Crystals from methanol or acetone

melting_point

151 °C
150.5 °C
302.9

Key on ui other cas no.

72-33-3

physical_description

Solid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

The shelf life of Norinyl-1 tablets is 5 years.

solubility

In double-distilled water, 0.32 mg/L
Soluble in ethanol, ether, chloroform, dioxane, acetone. Slightly soluble in methanol. Practically insoluble in water.
3.77e-03 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

19-Norpregna-1,3,5(10)-trien-20-yn-17-ol, 3-methoxy-, (17alpha)-
Ethinyl Estradiol 3 Methyl Ether
Ethinyl Estradiol 3-Methyl Ether
Mestranol

vapor_pressure

9.75x10-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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